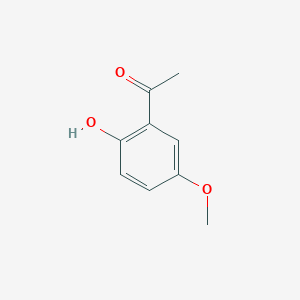

2'-Hydroxy-5'-methoxyacetophenone

描述

It is a white crystalline solid with a melting point of approximately 52°C . This compound is often used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-methoxyacetophenone can be synthesized through the Elbs persulfate oxidation of phenols . This method involves the oxidation of phenolic compounds using persulfate as the oxidizing agent. The reaction typically occurs under acidic conditions and at elevated temperatures.

Industrial Production Methods: In industrial settings, 2’-Hydroxy-5’-methoxyacetophenone can be produced by the reaction of hydroxyacetophenone with methoxy bromide . This method involves the substitution of a bromine atom with a methoxy group in the presence of a base, such as sodium hydroxide, to yield the desired product.

化学反应分析

Types of Reactions: 2’-Hydroxy-5’-methoxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like methoxy bromide and bases such as sodium hydroxide are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced products.

Substitution: Various substituted acetophenone derivatives.

科学研究应用

Anti-inflammatory Properties

One of the most notable applications of 2H5M is its anti-inflammatory effects. Research indicates that 2H5M can attenuate inflammatory responses in LPS-induced BV-2 microglial cells and RAW264.7 macrophages. The compound was shown to inhibit nitric oxide (NO) production and reduce the secretion of pro-inflammatory cytokines such as TNF-α in a dose-dependent manner. This was confirmed through various assays, including:

- MTT Assay : Demonstrated no cytotoxicity to the tested cells.

- Griess Reaction System : Quantified the inhibition of NO production.

- ELISA : Measured the suppression of TNF-α secretion.

- Western Blot Analysis : Evaluated protein levels related to inflammatory pathways, including iNOS and COX-2.

Additionally, molecular docking studies suggested that 2H5M interacts with the NF-κB signaling pathway, indicating its potential as a therapeutic agent for treating inflammatory disorders .

Synthesis of Sirtuin Inhibitors

2H5M is also utilized in the synthesis of substituted chromanone derivatives, which serve as selective inhibitors for sirtuin 2 (SIRT2). SIRT2 is implicated in various diseases, including cancer and neurodegenerative disorders. The ability to synthesize such inhibitors highlights 2H5M's role in drug development and therapeutic applications .

Chemical Reactions

In organic chemistry, 2H5M serves as a versatile intermediate for synthesizing various compounds. It can be produced through specific reactions involving phenolic compounds. For instance:

- Preparation : 2H5M can be synthesized by reacting dimethyl sulfate with 2,5-dihydroxyacetophenone in the presence of potassium carbonate at room temperature, yielding a high percentage of the desired product .

This compound's structure allows it to participate in further chemical transformations, making it valuable for creating complex organic molecules.

Fragrance Composition

In the fragrance industry, 2H5M is incorporated into perfume formulations due to its aromatic properties. It is particularly noted for its ability to blend well with other fragrance components such as labdanum and lavender oils. Its applications include:

- Fragrance Creation : Used in compositions mimicking natural scents like oakmoss and new-mown hay.

- Enhancer Role : Adds depth and undertones to floral fragrances .

-

Anti-inflammatory Mechanism Study :

- Conducted on BV-2 cells and RAW264.7 macrophages.

- Results indicated significant inhibition of inflammatory markers and pathways.

-

Synthesis Research :

- Focused on developing sirtuin inhibitors using 2H5M as a precursor.

- Demonstrated effective synthesis methods leading to potential therapeutic compounds.

-

Fragrance Development :

- Analysis of 2H5M's role in creating naturalistic scents.

- Highlighted its compatibility with various fragrance components.

作用机制

The mechanism of action of 2’-Hydroxy-5’-methoxyacetophenone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biological pathways, making the compound useful in enzyme inhibition studies and drug development .

相似化合物的比较

- 2’-Hydroxy-4’-methoxyacetophenone

- 5’-Chloro-2’-hydroxyacetophenone

- 2’-Hydroxy-4’,5’-dimethoxyacetophenone

- 5’-Bromo-2’-hydroxyacetophenone

Comparison: 2’-Hydroxy-5’-methoxyacetophenone is unique due to the specific positioning of its hydroxy and methoxy groups, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it has distinct aromatic properties and reactivity patterns, making it valuable in specific synthetic and research applications .

生物活性

2'-Hydroxy-5'-methoxyacetophenone (2H5M) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicine.

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Melting Point : 48-51 °C

- Appearance : Yellow crystalline powder

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

- Acaricidal Activity

-

Antimicrobial Activity

- 2H5M has selective inhibitory effects on intestinal bacteria, particularly Clostridium perfringens and Escherichia coli, suggesting its potential use as an antimicrobial agent.

- Anti-Cancer Activity

-

Anti-inflammatory Activity

- In studies involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells and RAW264.7 macrophages, 2H5M demonstrated the ability to significantly inhibit nitric oxide (NO) production and the secretion of TNF-α in a dose-dependent manner. Additionally, it reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), implicating its potential in treating inflammatory disorders .

The biological activity of this compound is largely attributed to its structural features, particularly the hydroxy and methoxy groups which facilitate interactions with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.

- Signal Pathway Modulation : It influences pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer .

Case Studies

Several studies have highlighted the therapeutic potential of 2H5M:

- Anti-inflammatory Effects :

- Cancer Treatment Research :

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyacetophenone | Hydroxyl group at para position | Known for analgesic properties |

| 3-Hydroxy-4-methoxyacetophenone | Hydroxyl group at meta position | Exhibits antioxidant activity |

| 2-Hydroxy-4-methoxyacetophenone | Hydroxyl group at ortho position | Potential neuroprotective effects |

The distinct positioning of functional groups in 2H5M contributes to its specific biological activities, making it a valuable candidate for further research and application development .

属性

IUPAC Name |

1-(2-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIBGOFSXXWRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220765 | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

705-15-7 | |

| Record name | 2′-Hydroxy-5′-methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-5'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 2'-Hydroxy-5'-methoxyacetophenone?

A1: Research indicates that this compound exhibits a range of biological activities, including:

- Acaricidal activity: Studies have shown potent acaricidal effects against mites like Dermatophagoides spp. and Tyrophagus putrescentiae. []

- Antimicrobial activity: It demonstrates selective growth-inhibiting effects against specific intestinal bacteria, notably Clostridium perfringens and Escherichia coli. []

- Anti-cancer activity: The compound exhibits significant cytotoxic activities against ovarian cancer cell lines (PA-1, Caov-3, and SK-OV-3). []

- Anti-inflammatory activity: this compound attenuates inflammatory responses in LPS-induced BV-2 and RAW264.7 cells. []

Q2: How does the structure of this compound influence its acaricidal activity?

A2: The presence and position of functional groups on the acetophenone skeleton significantly impact the compound's acaricidal activity. Research suggests that a single methoxy group at the 2'-, 3'-, or 4'- position enhances toxicity against mites compared to dimethoxy or hydroxy substitutions. []

Q3: Does this compound interact with DNA or proteins?

A3: Yes, studies show that this compound can bind to both DNA and proteins:

- DNA Binding: A Zn(II) complex containing this compound thiosemicarbazone exhibited strong binding affinity to calf thymus DNA (CT-DNA). []

- Protein Binding: The same Zn(II) complex also demonstrated binding affinity to bovine serum albumin (BSA). []

Q4: What is the role of this compound in plants?

A4: this compound has been identified as a constituent of volatile organic compounds emitted by the capitate glandular trichomes (GTs) of Flourensia campestris, a plant species known for its production of specialized metabolites. []

Q5: Have any computational studies been conducted on this compound?

A5: Yes, computational chemistry methods have been employed to study the compound's properties:

- Molecular Modeling: Molecular docking studies have investigated the interactions of this compound with enzymes like aldose reductase, alpha-amylase, and collagenase. Additionally, ADME/T analysis has been performed to predict its drug-like properties. []

- Theoretical Calculations: Density functional theory (DFT) calculations have been used to examine the structure, vibrational frequencies, intramolecular hydrogen bonding, and reactivity of this compound and its isomers. []

Q6: Are there analytical methods available to detect and quantify this compound?

A6: Various analytical techniques have been utilized to characterize and quantify this compound:

- Spectroscopic methods: Techniques like UV–Vis, FT-IR, and NMR spectroscopy are routinely used for structural characterization. [, ]

- Chromatographic methods: Gas chromatography coupled with mass spectrometry (GC/MS) has been employed to identify and quantify the compound in plant extracts. []

- Electrochemical methods: Voltammetric studies have been conducted to investigate the electrochemical behavior of this compound and its metal complexes. [, ]

Q7: Has this compound been investigated for its potential to inhibit specific enzymes?

A7: Yes, research has explored the inhibitory effects of this compound on several enzymes:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。